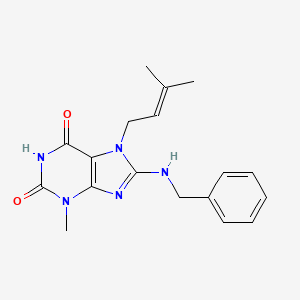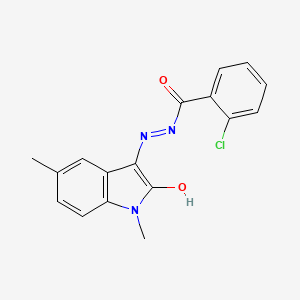![molecular formula C17H12N4O B5538125 3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one" is a compound of interest in the field of organic chemistry, notable for its unique structure which combines elements of pyrimidoindole and benzylideneamino groups. This compound has been studied for its potential applications in pharmaceuticals and materials science due to its intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed intramolecular arylation, providing a pathway to a variety of pyrimidoindole derivatives through regioselective cyclization of pyrimidine substrates (Zhang et al., 2002). Another approach includes a versatile synthesis route for arylmethylideneamino pyrimidines, highlighting the synthetic adaptability of related structures (Vicentes et al., 2023).
Molecular Structure Analysis
Studies on similar compounds have employed X-ray diffraction and DFT calculations to elucidate their molecular structures, revealing diverse hydrogen-bonding patterns and supramolecular assemblies (Vicentes et al., 2023). These analyses contribute to a deeper understanding of the structural features that govern the compound's reactivity and stability.
Chemical Reactions and Properties
The compound's reactivity has been explored through its participation in various chemical reactions, such as the one-pot, four-component condensation reaction, which showcases its versatility in forming heterocyclic structures with potential biological activity (Bade & Vedula, 2015).
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
- A series of derivatives were synthesized and evaluated for in vitro antimicrobial, antiviral, and cytotoxic activities. It was found that certain compounds showed significant antimicrobial effects, though they were generally less active than the standard drug 5-fluorouracil (5-FU) in cytotoxic screening against cancer cells. This study highlights the potential of these compounds in antimicrobial and possibly anticancer applications (Kumar et al., 2012).
Antiinflammatory Activity
- Novel indole derivatives were synthesized and evaluated for their antiinflammatory activity, showing promise with lower ulcerogenic liability compared to indomethacin. This indicates the potential for developing safer anti-inflammatory medications based on this compound (Verma et al., 1994).
Antitumor Activity
- The compound has been part of studies leading to the synthesis of specific derivatives with significant activity against cancer cells. For instance, one study described the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential as an antitumor agent (Grivsky et al., 1980).
Synthesis and Characterization
- Research into the synthesis of heterocyclic Schiff bases, potential anticonvulsant agents, has been conducted. These studies contribute to understanding the chemical properties and potential therapeutic applications of these compounds (Pandey & Srivastava, 2011).
properties
IUPAC Name |
3-[(E)-benzylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-16-15(13-8-4-5-9-14(13)20-16)18-11-21(17)19-10-12-6-2-1-3-7-12/h1-11,20H/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYISTECDVJBFFP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-phenylmethylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)


![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)